

Comparative Stability of Vinyl-Substituted Morpholines

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Compound of Interest

Compound Name: 2-Vinylmorpholine

CAS No.: 98548-70-0

Cat. No.: B1612480

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Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists[1]

Executive Summary: The Regioisomer Divergence

In drug design and reagent development, the placement of a vinyl group on the morpholine ring dictates the fundamental physicochemical stability of the molecule. This guide compares the two primary classes:

- N-Vinylmorpholine (4-vinylmorpholine): An enamine.[1] It exhibits high chemical reactivity, hydrolytic instability in acidic media, and susceptibility to radical polymerization.
- C-Vinylmorpholine (2-vinyl- or 3-vinylmorpholine): A cyclic amine with an alkene side chain. [1] It exhibits high chemical stability but presents specific metabolic liabilities (CYP450 epoxidation) in biological systems.[1]

Key Takeaway: N-vinylmorpholine is primarily a reactive monomer or intermediate, whereas C-vinylmorpholines are stable pharmacophores that require metabolic optimization.[1]

Chemical Stability: Hydrolysis & Reactivity[1][2]

N-Vinylmorpholine: The Enamine Instability

N-vinylmorpholine is an enamine, where the nitrogen lone pair is conjugated with the double bond. This conjugation increases electron density at the

-carbon, making it susceptible to protonation.^[1]

- Mechanism: In aqueous media (especially acidic), the -carbon is protonated to form a highly reactive iminium ion.^[1] This intermediate is rapidly attacked by water, leading to hydrolysis that releases morpholine and acetaldehyde.
- pH Dependence: Hydrolysis is acid-catalyzed.^[1] At physiological pH (7.4), the rate is moderate-to-fast depending on buffer concentration; at gastric pH (1.2), it is instantaneous.

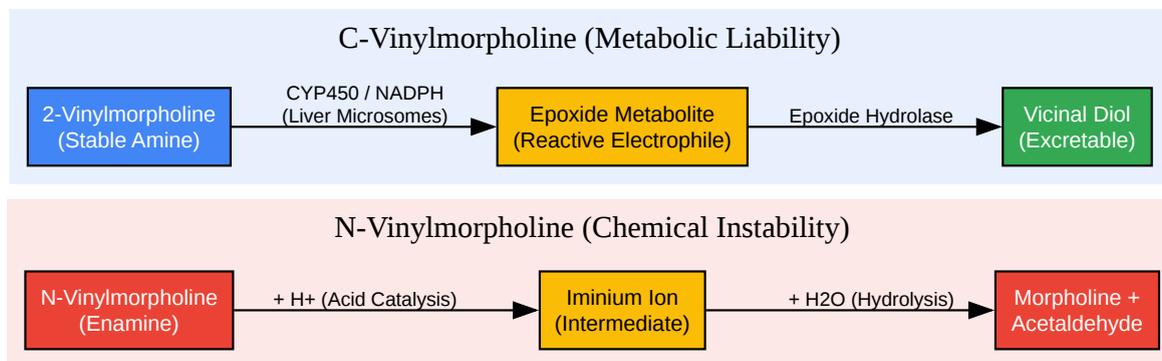
C-Vinylmorpholine: The Alkene Stability

Placing the vinyl group at the C2 or C3 position disconnects the alkene from the nitrogen lone pair (separated by a saturated carbon framework).

- Mechanism: The molecule behaves as a standard tertiary or secondary amine.^[1] The vinyl group is an isolated alkene.^[1]
- Result: It is hydrolytically stable across the entire pH range (1–14).^[1] It does not decompose in water or buffer.^[1]

Visualization of Instability Pathways

The following diagram contrasts the hydrolytic degradation of N-vinylmorpholine with the oxidative activation of C-vinylmorpholine.



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Caption: Figure 1.[2] Mechanistic divergence: N-vinylmorpholine undergoes acid-catalyzed hydrolysis, while C-vinylmorpholine resists hydrolysis but undergoes metabolic epoxidation.[1]

Metabolic Stability (Microsomal)

While C-vinylmorpholines are chemically stable, they face biological challenges.[1] The vinyl group is a "structural alert" for metabolic activation.[1]

CYP450 Epoxidation (C-Vinyl)

In liver microsomes (RLM/HLM), Cytochrome P450 enzymes oxidize the isolated double bond.

- Reaction: The vinyl group is converted to an oxirane (epoxide).[1]
- Consequence: Epoxides are electrophilic.[1][2] While many are hydrolyzed by Epoxide Hydrolase to inactive diols, some can bind covalently to proteins (mechanism-based inhibition) or DNA (genotoxicity).
- Optimization: Substitution on the vinyl group (e.g., fluorination) or steric shielding is often required to improve metabolic half-life ().

N-Vinyl Metabolism

Because N-vinylmorpholine hydrolyzes chemically, its "metabolic" stability is often irrelevant in oral dosing contexts—it degrades before reaching the liver.[1] If stabilized (e.g., in a prodrug), the enamine double bond is highly electron-rich and prone to rapid oxidation.

Comparative Data Summary

Feature	N-Vinylmorpholine	2-Vinylmorpholine (C-Vinyl)
Electronic Class	Enamine (Electron-rich alkene)	Isolated Alkene / Amine
Hydrolytic Stability (pH 7.4)	Unstable (mins to hours)	Stable (years)
Hydrolytic Stability (pH 1.2)	Very Unstable (Instant decomposition)	Stable
Metabolic Liability	Hydrolysis dominates; rapid clearance.[1]	CYP450 Epoxidation (Phase I).[1][2]
Storage Stability	Prone to polymerization (requires inhibitor).[1]	Stable (standard amine storage).[1]
Primary Degradants	Acetaldehyde, Morpholine	Epoxide, Diol (In vivo only)

Experimental Protocols

Protocol A: Hydrolytic Stability Assessment (NMR Kinetics)

Use this protocol to quantify the chemical instability of N-vinyl analogs.

Reagents:

- Deuterated Phosphate Buffer (pH 7.4, 100 mM)
- Internal Standard: Dimethyl sulfone (inert, distinct singlet at ~3.0 ppm)
- Instrument: 400 MHz NMR or higher.[1]

Workflow:

- Preparation: Dissolve 5 mg of the test compound (N-vinylmorpholine) and 1 mg of Internal Standard in 0.6 mL of Deuterated Phosphate Buffer.

- Time Zero: Immediately transfer to an NMR tube and acquire the first

¹H spectrum (

).

- Monitoring: Acquire spectra at intervals (e.g., every 5 minutes for 1 hour).

- Quantification: Integrate the vinyl proton signals (typically 4.0–6.0 ppm) relative to the Internal Standard.

- Analysis: Plot

vs. Time. The slope

gives the half-life:

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- Validation Check: Verify the appearance of acetaldehyde (quartet at ~9.8 ppm) and free morpholine signals.

Protocol B: In Vitro Microsomal Stability Assay

Use this protocol to assess the metabolic liability of C-vinyl analogs.

Reagents:

- Liver Microsomes (Human/Rat), 20 mg/mL protein.
- NADPH Regenerating System (1.3 mM NADP⁺, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
- Stop Solution: Acetonitrile with internal standard (e.g., Tolbutamide).[1]

Workflow:

- Pre-incubation: Mix microsomes (final conc. 0.5 mg/mL) and test compound (1 M) in Phosphate Buffer (pH 7.4) at 37°C for 5 minutes.
- Initiation: Add NADPH regenerating system to start the reaction.[1]
- Sampling: Remove aliquots (50 L) at minutes.
- Quenching: Immediately dispense aliquots into 150 L of ice-cold Stop Solution. Centrifuge at 4000 rpm for 20 mins.
- Analysis: Analyze supernatant via LC-MS/MS. Monitor the parent ion.[1]
- Calculation: Plot vs. Time.
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Sources

- [1. Morpholine | C4H9NO | CID 8083 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. researchgate.net \[researchgate.net\]](#)
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